![molecular formula C12H16ClN3O3 B13902075 5-[(3,5-dimethoxyphenyl)methoxy]-2H-pyrazol-3-amine hydrochloride](/img/structure/B13902075.png)
5-[(3,5-dimethoxyphenyl)methoxy]-2H-pyrazol-3-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazol-3-amine, 5-[(3,5-dimethoxyphenyl)methoxy]-, hydrochloride (1:1) is a compound belonging to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a 3,5-dimethoxyphenyl group attached to the pyrazole ring via a methoxy linkage, and it exists as a hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazol-3-amine, 5-[(3,5-dimethoxyphenyl)methoxy]-, hydrochloride (1:1) typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound.
Substitution Reactions:
Methoxylation: The methoxy group is introduced via a methylation reaction using a methylating agent such as dimethyl sulfate or methyl iodide.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazol-3-amine, 5-[(3,5-dimethoxyphenyl)methoxy]-, hydrochloride (1:1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group or the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Aryl halides in the presence of a base such as potassium carbonate.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the compound, potentially leading to the removal of the methoxy group.
Substitution: Various substituted pyrazole derivatives depending on the nature of the substituent introduced.
Scientific Research Applications
1H-Pyrazol-3-amine, 5-[(3,5-dimethoxyphenyl)methoxy]-, hydrochloride (1:1) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to other bioactive pyrazole derivatives.
Industry: Utilized in the development of new materials and dyes.
Mechanism of Action
The mechanism of action of 1H-Pyrazol-3-amine, 5-[(3,5-dimethoxyphenyl)methoxy]-, hydrochloride (1:1) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the pyrazole ring allows for hydrogen bonding and π-π interactions, which are crucial for its biological activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1H-Pyrazol-3-amine, 5-[(3,5-dimethoxyphenyl)methoxy]-, hydrochloride (1:1) is unique due to the presence of the 3,5-dimethoxyphenyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for the synthesis of novel heterocyclic structures and for exploring new biological activities.
Properties
Molecular Formula |
C12H16ClN3O3 |
|---|---|
Molecular Weight |
285.73 g/mol |
IUPAC Name |
3-[(3,5-dimethoxyphenyl)methoxy]-1H-pyrazol-5-amine;hydrochloride |
InChI |
InChI=1S/C12H15N3O3.ClH/c1-16-9-3-8(4-10(5-9)17-2)7-18-12-6-11(13)14-15-12;/h3-6H,7H2,1-2H3,(H3,13,14,15);1H |
InChI Key |
FHVORQKDIOWOHG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)COC2=NNC(=C2)N)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-amino-N-[(2S)-2-amino-3-[hexadecyl-[(Z)-octadec-9-enyl]amino]-3-oxopropyl]-5-(diaminomethylideneamino)pentanamide;hydrochloride](/img/structure/B13901992.png)

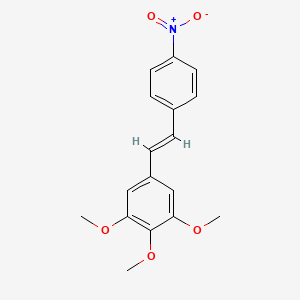
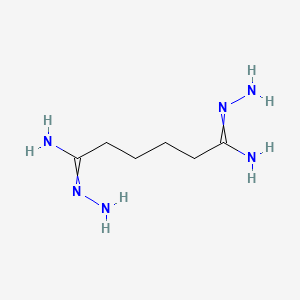

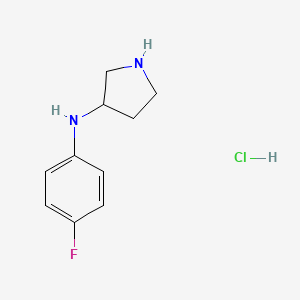
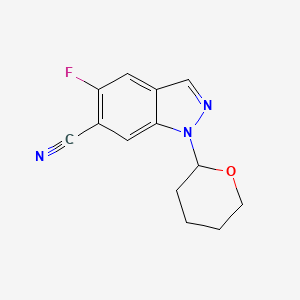

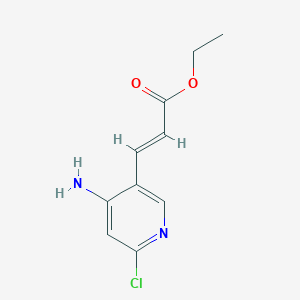
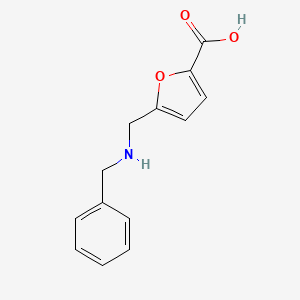
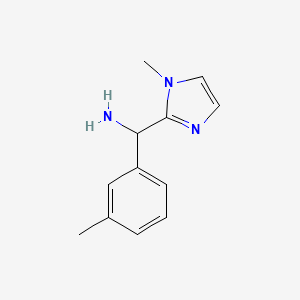
![Tert-butyl 2-(2-oxoethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13902076.png)


